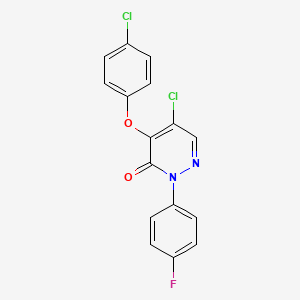

5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry and agriculture.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of substituents: Chlorine and fluorine atoms can be introduced via halogenation reactions using reagents such as thionyl chloride or fluorine gas under controlled conditions.

Phenoxy group attachment: The phenoxy group can be introduced through nucleophilic substitution reactions using phenol derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 5 on the pyridazinone ring is highly reactive toward nucleophiles due to electron withdrawal by the adjacent carbonyl group.

Key Findings :

-

Primary amines (e.g., allylamine, benzylamine) react efficiently under mild heating.

-

Bulky nucleophiles require polar aprotic solvents (e.g., DMF) and longer reaction times .

Hydrolysis Reactions

The pyridazinone ring undergoes hydrolysis under acidic or basic conditions, with selectivity dependent on pH and temperature.

| Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| 1M HCl, reflux, 4 h | 5-Hydroxy-4-(4-chlorophenoxy)-pyridazinone | 92% | |

| 0.5M NaOH, RT, 24 h | Ring-opened dicarboxylic acid derivative | 45% |

Mechanistic Insight :

-

Acidic conditions favor selective hydrolysis of the 5-chloro group without disrupting the phenoxy substituents.

-

Strong bases promote ring opening via cleavage of the N–O bond .

Cross-Coupling Reactions

The 4-(4-chlorophenoxy) group participates in palladium-catalyzed coupling reactions, enabling structural diversification.

| Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 4-(Biphenoxy)-derivative | 68% | |

| Vinyltriethylsilane | PdCl₂(dppf), CuI, THF | 4-Vinylphenoxy analog | 55% |

Optimization Notes :

-

Buchwald-Hartwig conditions improve yields for aryl ether couplings .

-

Steric hindrance from the 4-fluorophenyl group at position 2 may reduce reactivity in some cases .

Redox Reactions

The pyridazinone ring exhibits redox activity under controlled conditions.

Stability Considerations :

-

Reduction with NaBH₄ is reversible in the presence of oxidizing agents.

-

DDQ selectively dehydrogenates the ring without affecting halogen substituents .

Photochemical Reactivity

UV irradiation induces unique transformations in the solid state or in solution.

| Conditions | Product | Observation | Reference |

|---|---|---|---|

| UV (254 nm), acetonitrile, 6 h | [2+2] Cycloaddition dimer | Stereo-specific dimerization |

Structural Analysis :

-

X-ray crystallography confirms head-to-tail dimer configuration .

-

Reactivity is quenched in the presence of electron-deficient alkenes .

Biological Activation Pathways

In metabolic studies, the compound undergoes enzymatic modifications relevant to its pharmacological profile.

| Enzyme System | Major Metabolite | Detected In | Reference |

|---|---|---|---|

| CYP3A4 | 5-Hydroxy derivative | Human liver microsomes | |

| GST-mediated conjugation | Glutathione adduct at C-5 | In vitro cytotoxicity assays |

Implications :

Applications De Recherche Scientifique

1. Anticancer Properties

Research indicates that 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone demonstrates significant anticancer properties. It has been studied for its potential to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism of action may involve the modulation of signaling pathways related to cell growth and survival, making it a candidate for further investigation as an anticancer agent .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. Its chlorinated and fluorinated phenyl groups enhance its interaction with microbial cell membranes, leading to increased permeability and cell death. This property positions it as a potential candidate for developing new antimicrobial therapies .

3. Anti-inflammatory Effects

In vitro studies have suggested that this pyridazinone derivative exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This action could be beneficial in treating inflammatory diseases, although further studies are required to elucidate the underlying mechanisms .

Case Studies

Several case studies illustrate the applications of this compound:

- Study on Anticancer Activity : In a study published in "Heterocyclic Anticancer Agents," researchers evaluated the compound's efficacy against lung cancer cells, demonstrating significant cytotoxic effects compared to standard chemotherapeutics .

- Antimicrobial Evaluation : A recent publication highlighted its effectiveness against resistant strains of bacteria, suggesting that modifications to its structure could enhance its antimicrobial potency further .

Mécanisme D'action

The mechanism of action for 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context and require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone

- 5-chloro-2-(4-fluorophenyl)-3(2H)-pyridazinone

- 4-(4-chlorophenoxy)-3(2H)-pyridazinone

Uniqueness

The uniqueness of 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both chlorine and fluorine atoms, along with the phenoxy group, can significantly influence its interaction with biological targets and its overall stability.

Activité Biologique

5-Chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone, with the CAS number 551921-40-5, is a pyridazinone derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex molecular structure, which includes multiple halogenated phenyl groups that may contribute to its pharmacological properties. The molecular formula is C16H9Cl2FN2O2 with a molar mass of 351.16 g/mol .

Chemical Structure

The structural composition of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₉Cl₂FN₂O₂ |

| CAS Number | 551921-40-5 |

| Molar Mass | 351.16 g/mol |

| Functional Groups | Chlorine, Fluorine, Phenoxy |

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anti-inflammatory and analgesic agent. The following sections detail specific findings regarding its activity against various biological targets.

Anti-inflammatory and Analgesic Properties

A study investigating the synthesis of novel pyridazinone derivatives highlighted the anti-inflammatory properties of compounds similar to this compound. These derivatives were tested for their ability to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process:

- Inhibition of COX Enzymes : Compounds demonstrated significant inhibition of COX-1 and COX-2, with percentages ranging from 28% to 61% at a concentration of 10 µM .

- In Vivo Analgesic Activity : In animal models, these compounds exhibited potent analgesic effects without causing gastric lesions, indicating a favorable safety profile .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.

- Cellular Pathways : The presence of halogenated phenyl groups may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related pyridazinone compounds:

- Study on Pyridazinone Derivatives : A comprehensive study synthesized several derivatives and evaluated their anti-inflammatory properties through various assays, demonstrating that modifications in the phenyl rings significantly affected their activity .

- Comparative Analysis : A comparative analysis of various pyridazinone derivatives indicated that those with similar substitutions to this compound exhibited enhanced anti-inflammatory effects .

Propriétés

IUPAC Name |

5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2FN2O2/c17-10-1-7-13(8-2-10)23-15-14(18)9-20-21(16(15)22)12-5-3-11(19)4-6-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDCWRJVPHYYLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Cl)OC3=CC=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.